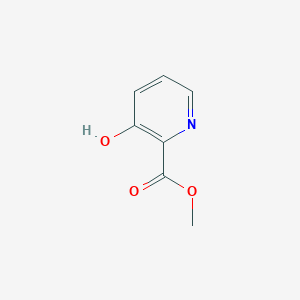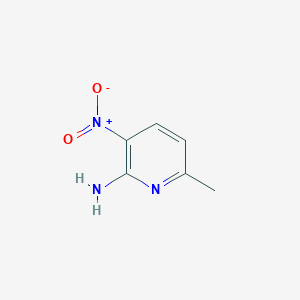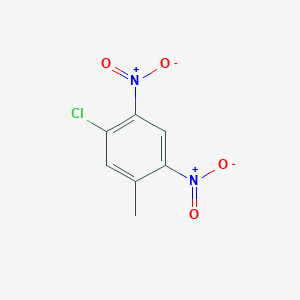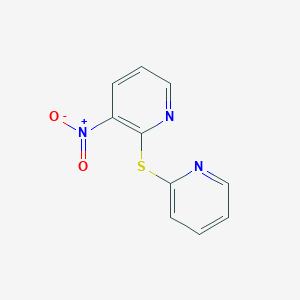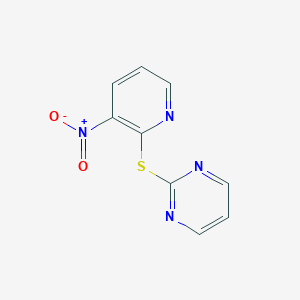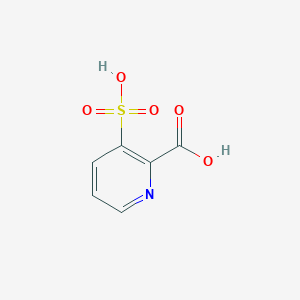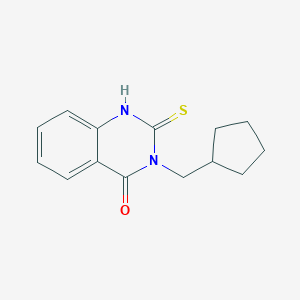
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a quinazoline derivative with a thiol group that has shown promising results in the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one has shown potential applications in various fields of scientific research. One of the primary areas of interest is drug discovery and development. The compound has been found to have significant inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes. Additionally, it has been shown to inhibit the activity of the angiotensin II receptor, which is involved in the regulation of blood pressure.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one are still being studied. However, it has been found to have significant effects on certain cellular processes and physiological functions. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various areas of scientific research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use.
Direcciones Futuras
There are several future directions for the research and development of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one. One potential direction is the development of new drugs and therapies based on the compound's inhibitory effects on certain enzymes and receptors. Additionally, further studies are needed to evaluate the compound's potential toxicity and safety profile. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has shown significant potential in various areas of scientific research. Its inhibitory effects on certain enzymes and receptors make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand the compound's biochemical and physiological effects and its potential applications in different fields of scientific research.
Métodos De Síntesis
The synthesis of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
331971-80-3 |
|---|---|
Nombre del producto |
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one |
Fórmula molecular |
C14H16N2OS |
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
3-(cyclopentylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2OS/c17-13-11-7-3-4-8-12(11)15-14(18)16(13)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18) |
Clave InChI |
MJUNPNFIYVJKTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
SMILES canónico |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)




![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)

